4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine
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Overview
Description
4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 3-chloro-4-fluorophenyl group, a carbonyl group, and a pyrimidine ring with methyl and trifluoromethyl substitutions. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like toluene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of nonchlorinated organic solvents and controlled temperatures to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures and solvents to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted piperazine derivatives .
Scientific Research Applications
4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, modulating pain perception or other physiological processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-fluorophenylpiperazine: A psychoactive drug with a similar phenylpiperazine structure.
4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol: Another compound with analgesic properties.
Uniqueness
4-[4-(3-Chloro-4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-6-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. Its trifluoromethyl and pyrimidine substitutions differentiate it from other similar compounds, potentially enhancing its efficacy and selectivity in various applications .
Properties
IUPAC Name |
[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF4N4O/c1-10-23-14(9-15(24-10)17(20,21)22)16(27)26-6-4-25(5-7-26)11-2-3-13(19)12(18)8-11/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CODAZARICUKJHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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